molecular formula C18H19N3O6S B11012165 3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-nitrobenzamide

3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-nitrobenzamide

Cat. No.: B11012165
M. Wt: 405.4 g/mol
InChI Key: RNFJZXBYKFJFSA-UHFFFAOYSA-N
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Description

3-METHYL-N-[4-(MORPHOLINOSULFONYL)PHENYL]-2-NITROBENZAMIDE is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a morpholinosulfonyl group attached to a phenyl ring, which is further connected to a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-[4-(MORPHOLINOSULFONYL)PHENYL]-2-NITROBENZAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like 3-METHYL-N-[4-(MORPHOLINOSULFONYL)PHENYL]-2-NITROBENZAMIDE .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-[4-(MORPHOLINOSULFONYL)PHENYL]-2-NITROBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

3-METHYL-N-[4-(MORPHOLINOSULFONYL)PHENYL]-2-NITROBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-METHYL-N-[4-(MORPHOLINOSULFONYL)PHENYL]-2-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s morpholinosulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-N-[4-(MORPHOLINOSULFONYL)PHENYL]-2-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrobenzamide moiety, along with the morpholinosulfonyl group, allows for diverse chemical reactivity and potential biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C18H19N3O6S

Molecular Weight

405.4 g/mol

IUPAC Name

3-methyl-N-(4-morpholin-4-ylsulfonylphenyl)-2-nitrobenzamide

InChI

InChI=1S/C18H19N3O6S/c1-13-3-2-4-16(17(13)21(23)24)18(22)19-14-5-7-15(8-6-14)28(25,26)20-9-11-27-12-10-20/h2-8H,9-12H2,1H3,(H,19,22)

InChI Key

RNFJZXBYKFJFSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-]

Origin of Product

United States

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